Methyl trans-3-Hydroxycinnamate
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Overview
Description
Methyl trans-3-Hydroxycinnamate is a derivative of hydroxycinnamates, which are among the most widely distributed plant phenylpropanoids . It is also known as (E)-3-(3-Hydroxyphenyl)acrylic acid or m-Coumaric acid . It is functionally related to a 4-coumaric acid .
Synthesis Analysis
Hydroxycinnamates, including this compound, are secondary plant metabolites of phenylalanine, and to a lesser extent, tyrosine via the action of phenylalanine ammonia lyase (PAL) or tyrosine ammonia lyase (TAL) . One of the lines known as cinnamon basil (line MC) is reported for its production of methyl cinnamate in sizable amounts by the activity of a novel carboxyl methyl-transferase designated as p-coumaric/cinnamic acid carboxyl methyl-transferase (CCMT) .Molecular Structure Analysis
The this compound molecule contains a total of 23 bond(s). There are 13 non-H bond(s), 8 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 ester(s) (aliphatic) and 1 aromatic hydroxyl(s) .Chemical Reactions Analysis
Hydroxycinnamates render antioxidant activity by scavenging hydroxyl radical, superoxide radical anion, several organic radicals, peroxyl radical, peroxinitrite and singlet oxygen, among others . They also exhibit antioxidant activity as chain-breaking antioxidants and reducing agents .Physical and Chemical Properties Analysis
The linear formula of this compound is HOC6H4CH=CHCO2H . Its CAS Number is 14755-02-3 and its molecular weight is 164.16 .Scientific Research Applications
Synthesis and Biochemical Applications
Hydroxycinnamates, including compounds like Methyl trans-3-Hydroxycinnamate, are synthesized from basic elements such as glucose in organisms like Escherichia coli. This synthesis involves the introduction of various genes and engineering the metabolic pathways of E. coli to increase the yields of hydroxycinnamates. These compounds have applications in protecting against chemotherapy side effects and in the prevention of cardiovascular diseases and cancer (An et al., 2016).
Photophysical Properties
The photophysical properties of this compound have been studied using techniques like picosecond pump-probe spectroscopy. Such studies reveal insights into the nonradiative decay dynamics of these compounds, which can be essential in understanding their behavior in various applications, including potentially in photodynamic therapy (Shimada et al., 2012).
Metabolic Pathways
This compound's metabolites and their interactions with human cells have been studied using models like the human small intestinal epithelium Caco-2 cells. These studies explore the capacity of human cells to metabolize dietary hydroxycinnamates, which is critical for understanding their bioavailability and potential health benefits (Kern et al., 2003).
Conformational Studies
Research on the conformational heterogeneity of this compound using UV excitation and IR absorption spectroscopy provides valuable information on the molecular structure and behavior of this compound. This knowledge is vital for applications in molecular biology and chemistry (Tan et al., 2013).
Natural Occurrence and Extraction
This compound has been isolated from natural sources like Gladiolus gandavensis, indicating its presence in various plants and its potential applications in natural product chemistry and pharmacology (Wang et al., 2003).
Anti-Inflammatory and Pharmacological Studies
Studies on compounds like Methyl p-Hydroxycinnamate, a derivative of this compound, have demonstrated significant anti-inflammatory activities, opening avenues for its potential use in pharmaceutical applications (Vo et al., 2014).
Analytical Chemistry Applications
In the field of analytical chemistry, this compound has been used in methods like gas chromatographic estimation, showcasing its utility in analytical methodologies (Settimj et al., 1976).
Cellular Function and Wound Healing
Research has explored the effects of hydroxycinnamic acid derivatives on fibroblast migration, which is crucial for wound healing. This study suggests potential applications of this compound in dermatology and regenerative medicine (Aquino et al., 2021).
Future Directions
While there is a substantial body of evidence for the in vitro antioxidant activity of hydroxycinnamates, there is a clear gap for in vivo information . Future research could focus on filling this gap and exploring the potential health benefits of Methyl trans-3-Hydroxycinnamate and other hydroxycinnamates.
Properties
IUPAC Name |
methyl (E)-3-(3-hydroxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-7,11H,1H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKALKWFZXXGNJD-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=CC=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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